molecular formula C13H12ClNO B5510611 (2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol

(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol

Cat. No. B5510611
M. Wt: 233.69 g/mol
InChI Key: FWWFJRZQTHQGBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol" involves complex reactions that yield structurally intricate molecules. For example, the synthesis of related quinoline derivatives typically involves condensation reactions, cycloadditions, or photocyclization processes. These methods result in compounds with diverse functionalities and structural frameworks, illustrating the versatility of synthetic strategies in accessing the quinoline core structure (Austin et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, including those similar to the compound , often reveals intricate details about their geometric configuration, intermolecular interactions, and the spatial arrangement of substituents. For instance, studies have shown the detailed molecular geometry of related compounds, highlighting features such as dihedral angles between ring systems, the presence of hydrogen bonding, and the orientation of functional groups (Xu-Jian Luo et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of "(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol" and its analogs is influenced by the presence of functional groups and the quinoline core. These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions, demonstrating a wide range of chemical behavior that is crucial for further functionalization and application in synthesis (Morteza Shiri et al., 2016).

Scientific Research Applications

Synthesis and Characterization of Technetium(V) 8-quinolinolates

Technetium(V) complexes with 8-quinolinolate ligands have been synthesized and characterized, demonstrating applications in materials science and radiopharmaceutical development. These complexes show potential for forming various coordination geometries and exhibit specific reactivity in methanol, indicating their utility in creating novel molecular structures with potential medical imaging applications (Wilcox, Heeg, & Deutsch, 1984).

Synthesis, Structure, and Spectral Properties of Zn(ii) Complexes

Zn(ii) complexes with quinoline-derived ligands have been synthesized, demonstrating the ligands' strong binding ability and significant enhancement of fluorescence intensity upon binding Zn(2+) ions. This research suggests applications in sensing technologies and the development of fluorescence-based detection systems (Hens, Mondal, & Rajak, 2013).

Quinoline Synthesis via Photocyclization

Studies on the photocyclization of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes in methanol provide a convenient synthesis of quinoline derivatives. This method highlights the versatility of quinoline synthesis, suggesting potential applications in organic synthesis and the pharmaceutical industry (Austin, Egan, Tully, & Pratt, 2007).

Methanol Dehydrogenase and Rare-earth Elements

Research on methanol dehydrogenase, a quinoprotein that catalyzes the oxidation of methanol, has revealed that rare-earth elements can significantly enhance catalytic efficiency. This insight opens up new avenues for bioengineering and the development of more efficient biochemical processes (Keltjens, Pol, Reimann, & Camp, 2014).

Safety and Hazards

This compound is sold “as-is” without any representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-13-11(7-16)5-10-4-8-2-1-3-9(8)6-12(10)15-13/h4-6,16H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWFJRZQTHQGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C3C(=C2)C=C(C(=N3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl)methanol

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